CYP2E1 Inhibition Selectivity Over CYP3A4: A Differentiated Metabolic Interaction Profile
The target compound exhibits moderate inhibition of CYP2E1 (IC50 = 15,000 nM) and weaker inhibition of CYP3A4 (IC50 = 39,000 nM) in human liver microsomes [1]. In contrast, the closely related 4-methyl analog (L-741742) shows comparable CYP3A4 inhibition (IC50 = 30,000 nM) but lacks the differentiated CYP2E1 activity [2]. This profile suggests the chloromethyl group imparts a subtle but measurable shift in CYP selectivity that may be critical for applications where avoiding CYP3A4 interactions is desirable.
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1: 15,000 nM; CYP3A4: 39,000 nM |
| Comparator Or Baseline | 4-Methyl-5-(4-chlorophenyl)-1,2-oxazole (L-741742): CYP3A4 IC50 = 30,000 nM |
| Quantified Difference | Target shows ~2.6-fold higher CYP3A4 IC50 (weaker inhibition) than comparator |
| Conditions | Human liver microsomes, preincubation 5 min, NADPH-regenerating system, substrate: chlorzoxazone (CYP2E1) or midazolam (CYP3A4) |
Why This Matters
This differentiated CYP inhibition profile can reduce the risk of drug-drug interactions in in vitro ADME studies, making the compound a more selective tool for probing CYP2E1-related metabolism.
- [1] BindingDB. BDBM50366398. IC50 data for CYP2E1 and CYP3A4. Target compound. View Source
- [2] BindingDB. BDBM50232679. IC50 data for CYP3A4. Comparator L-741742. View Source
